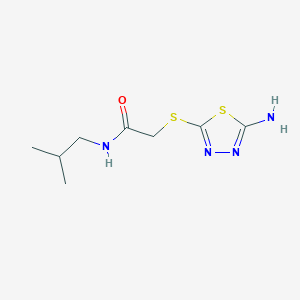

2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide is a heterocyclic compound that contains a thiadiazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with isobutylamine and chloroacetyl chloride. The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The mixture is then purified using silica gel chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity.

化学反应分析

Types of Reactions

2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Disulfides.

Reduction: Amines.

Substitution: Various substituted thiadiazole derivatives.

科学研究应用

Antimicrobial Activity

Research indicates that compounds derived from 5-amino-1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, studies have shown that 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

Anti-Cancer Properties

The compound has been investigated for its anti-cancer effects. In vitro studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival . Its mechanism of action appears to involve the inhibition of key enzymes and pathways associated with tumor growth.

Nanocomposite Development

This compound has been used in the synthesis of nanocomposites for various applications. For example, it has been incorporated into reduced graphene oxide and gold nanoparticles to create electrochemical sensors capable of detecting doxorubicin, a chemotherapy drug . These sensors demonstrate high sensitivity and selectivity, showcasing the compound's utility in advanced material applications.

Coatings and Surface Modifications

The compound's thiol group allows for effective bonding in surface coatings. Research has demonstrated its potential in creating anti-biofilm coatings that prevent microbial adhesion on surfaces . Such coatings are particularly valuable in medical devices and implants where biofilm formation can lead to infections.

Enzyme Inhibition Studies

Studies have highlighted the ability of this compound to inhibit human Carbonic Anhydrase-II (hCA-II), an enzyme involved in various physiological processes . This inhibition can have implications for treating conditions related to acid-base balance and fluid secretion.

Drug Design and Development

The structural features of this compound make it an attractive scaffold for drug design. Its ability to interact with biological targets suggests potential modifications could lead to new therapeutics with enhanced efficacy against specific diseases .

Case Studies

作用机制

The mechanism of action of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing its activity. This interaction is facilitated by the thiadiazole ring, which forms stable complexes with the enzyme .

相似化合物的比较

Similar Compounds

2-amino-5-mercapto-1,3,4-thiadiazole: A precursor in the synthesis of various thiadiazole derivatives.

2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Similar structure but with different substituents, leading to varied biological activities.

Uniqueness

2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isobutyl group, in particular, enhances its lipophilicity, making it more effective in certain biological applications.

生物活性

The compound 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide is a derivative of 5-amino-1,3,4-thiadiazole, a heterocyclic compound known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4S2 with a molecular weight of approximately 224.34 g/mol. The compound features a thiadiazole ring which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₄S₂ |

| Molecular Weight | 224.34 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in DMF |

| Melting Point | Not available |

Antimicrobial Activity

Research has indicated that derivatives of 5-amino-1,3,4-thiadiazole exhibit significant antimicrobial properties. A study highlighted that compounds containing the thiadiazole moiety demonstrated potent activity against various bacterial strains. Specifically, the introduction of the isobutylacetamide group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against pathogens .

Inhibition of Carbonic Anhydrase

A notable study evaluated the inhibitory effects of related thiadiazole compounds on human carbonic anhydrase isoenzymes (hCA-I and hCA-II). The findings showed that certain derivatives exhibited IC50 values ranging from 0.055 to 4.75 µM for hCA-II, indicating a strong inhibitory effect compared to standard inhibitors like acetazolamide . This suggests that this compound may also possess similar inhibitory properties.

Acetylcholinesterase Inhibition

Another area of interest is the potential of thiadiazole derivatives as acetylcholinesterase inhibitors. This activity is crucial in treating neurodegenerative diseases such as Alzheimer's. The structure of this compound may contribute to its ability to interact with the enzyme's active site effectively .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the thiadiazole ring allows for effective binding to enzyme active sites.

- Membrane Permeability : Modifications such as the isobutyl group enhance lipid solubility.

- Molecular Interactions : Hydrogen bonding and van der Waals interactions play a significant role in its binding affinity to target proteins.

Case Studies

Several studies have investigated related compounds with promising results:

- Antimicrobial Efficacy : A study published in ResearchGate examined various thiadiazole derivatives and found that those with amino substitutions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : A comparative analysis showed that newly synthesized amides derived from thiadiazoles had lower IC50 values than traditional inhibitors like acetazolamide, particularly against hCA-II .

- Neuroprotective Effects : Preliminary studies suggest that compounds similar to this compound may also offer neuroprotective benefits by inhibiting acetylcholinesterase .

属性

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4OS2/c1-5(2)3-10-6(13)4-14-8-12-11-7(9)15-8/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEIYJXUVINSSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CSC1=NN=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。